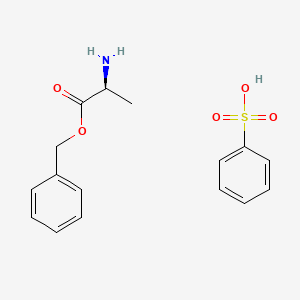

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a chemical compound with the molecular formula C10H13NO2 C6H6SO3 . It has a molecular weight of 337.39 .

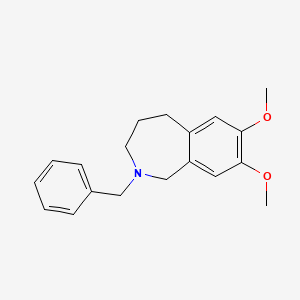

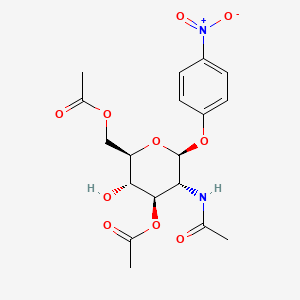

Molecular Structure Analysis

The molecular structure of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt consists of an L-Alanine Benzyl Ester molecule and a Benzenesulfonic Acid molecule . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a solid compound . It is soluble in methanol and water . The compound should be stored at -20° C .Wissenschaftliche Forschungsanwendungen

Alanine Dehydrogenase and Biotechnological Applications

Alanine dehydrogenase (AlaDH) catalyzes the reversible conversion of L-alanine to pyruvate, a crucial process in microbial metabolism. This enzyme's activities facilitate energy generation via the tricarboxylic acid cycle, peptidoglycan layer synthesis, protein production, and amino acid synthesis. Beyond its biological importance, AlaDH has significant applications in the pharmaceutical, environmental, and food industries, demonstrating the enzyme's potential for biotechnological exploitation. The enzyme's ability to balance redox reactions by interconverting NAD+/NADH during the conversion processes positions it as a critical player in microbial biochemistry and industrial applications Dave & Kadeppagari, 2019.

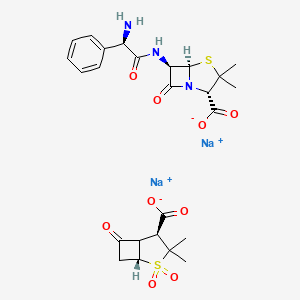

Amino Acid Racemase Inhibition for Antibacterial Strategies

Alanine racemase, vital for bacterial cell wall synthesis, converts L-alanine to D-alanine. Targeting this enzyme has been a strategy for developing antibacterial agents due to the absence of alanine racemase homologs in humans, making it an attractive drug target. Research efforts to find selective and potent inhibitors of alanine racemase that are not substrate analogs have been motivated by the adverse effects of current treatments like d-cycloserine for tuberculosis Azam & Jayaram, 2015.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or structure. The exact mechanism of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these interactions are yet to be fully understood.

Result of Action

Eigenschaften

IUPAC Name |

benzenesulfonic acid;benzyl (2S)-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWDKFSKUHNLF-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675539 |

Source

|

| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101399-43-3 |

Source

|

| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)

![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)